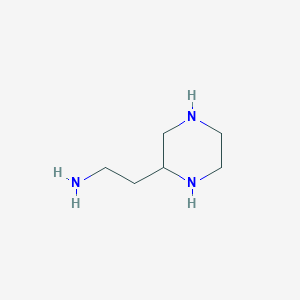

2-Piperazin-2-ylethanamine

Description

Significance of Piperazine-Containing Amine Scaffolds in Modern Organic Synthesis

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netnih.gov Its prevalence in biologically active compounds stems from a combination of favorable properties. The piperazine moiety can influence the physicochemical characteristics of a molecule, such as solubility and basicity, which are crucial for its pharmacokinetic profile. researchgate.netmdpi.com The two nitrogen atoms provide sites for chemical modification, allowing the piperazine ring to serve as a versatile linker or scaffold to correctly orient pharmacophoric groups for optimal interaction with biological targets. nih.govmdpi.com

Piperazine derivatives are integral components of numerous significant molecules that exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antidepressant activities. researchgate.netresearchgate.netthieme-connect.com The structural flexibility and synthetic tractability of the piperazine core have made it a cornerstone in the development of new therapeutic agents and functional materials. researchgate.netmdpi.com Its ability to engage in various chemical reactions makes it a valuable building block for constructing complex molecular architectures in modern organic synthesis. cymitquimica.com

Unique Structural Attributes of 2-Piperazin-2-ylethanamine Influencing its Chemical Reactivity

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-piperazin-1-ylethanamine |

| CAS Number | 140-31-8 |

| Molecular Formula | C6H15N3 |

| Molar Mass | 129.21 g/mol |

| Appearance | Colorless to light yellow liquid |

| Odor | Faint, fish-like/ammoniacal |

| Boiling Point | 218-222 °C |

| Melting Point | -17 to -19 °C |

| Density | ~0.9750 g/cm³ |

| Solubility | Miscible in water |

Historical Context and Evolution of Research Focus on Aminoethylpiperazines in Synthetic Chemistry

The research journey of piperazine and its derivatives began in the mid-20th century. Initially, piperazine itself gained prominence in the 1950s as an effective anthelmintic agent. researchgate.net The synthesis of aminoethylpiperazines, including this compound, is often achieved through industrial processes such as the reaction of ethylene (B1197577) dichloride with ammonia (B1221849) or by reacting ethylenediamine (B42938) or ethanolamine (B43304) mixtures over a catalyst. wikipedia.org These methods produce a variety of ethylene amines, from which the desired product is separated. wikipedia.org

Modern synthetic chemistry utilizes this compound and its derivatives to create complex molecules with specific functions. For example, it has been used as a starting material for the synthesis of novel Schiff bases with potential as enzyme inhibitors. mdpi.comnajah.edu Other research has incorporated this scaffold into the design of D3 receptor preferring agonists for potential use in therapies for neurodegenerative disorders. nih.gov It has also been employed in the rational design of polyamine-based systems for siRNA delivery in cancer cells, highlighting its transition from an industrial commodity to a key component in sophisticated biomedical research. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUPHKVFRLSDQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Piperazin 2 Ylethanamine and Its Derivatives

Direct Synthesis Approaches

Conventional amine synthesis routes and high-pressure/high-temperature reactor conditions are well-documented for the industrial production of N-(2-aminoethyl)piperazine. These methods often involve the reaction of ethylenediamine (B42938) with ethanolamine (B43304) over a catalyst or the reaction of ethylene (B1197577) dichloride with ammonia (B1221849). However, these established industrial processes are not designed to produce the 2-substituted isomer, 2-piperazin-2-ylethanamine. The scientific literature lacks specific reports on direct synthesis approaches that would yield this particular compound.

Biocatalytic Synthesis Pathways

The field of biocatalysis has seen significant advancements in the stereoselective synthesis of chiral amines and piperazine (B1678402) derivatives. Enzyme-mediated amination techniques, often employing transaminases or imine reductases, are powerful tools for creating stereochemically defined centers. While there is extensive research on the asymmetric synthesis of various piperazine-containing pharmacophores, specific biocatalytic pathways for the production of this compound have not been described. The development of such a process would likely require the design or discovery of an enzyme capable of recognizing a suitable precursor and catalyzing the amination at the desired carbon position of the piperazine scaffold.

Multi-Step Synthesis of Functionalized Derivatives

The synthesis of functionalized piperazine derivatives is a cornerstone of medicinal chemistry, with numerous multi-step sequences reported for a wide array of substituted piperazines. These strategies often involve techniques like reductive amination, N-alkylation, and N-arylation to modify the piperazine core. While these methods are versatile, their application to create functionalized derivatives of this compound would first require a viable route to the parent compound. Without established methods to synthesize the this compound backbone, the exploration of its functionalized derivatives remains a prospective area for future research.

Reductive Amination Strategies for Alkylated Piperazines

Reductive amination is a cornerstone method for the N-alkylation of piperazines, offering a direct route to introduce substituents onto the ring nitrogens. This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

A significant advantage of this method is the availability of mild and selective reducing agents that tolerate a wide range of functional groups. One-pot tandem procedures, which combine reductive amination with subsequent cyclization or other transformations, have been developed to streamline the synthesis of complex piperazine derivatives like piperazinones. organic-chemistry.orgnih.gov

In the synthesis of derivatives of 2-(piperazin-1-yl)ethanamine, reductive amination is employed to functionalize the secondary amine of the piperazine ring. A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), known for its mildness and selectivity. nih.gov

An exemplary synthesis involves the reaction of a protected 2-(piperazin-1-yl)ethanamine intermediate with N-methyl-4-piperidone. The reaction proceeds in a one-pot fashion where the piperidone and the piperazine derivative condense, and the resulting intermediate is immediately reduced by sodium triacetoxyborohydride to yield the desired N-alkylated product. nih.gov This strategy highlights the efficiency of direct reductive amination in building complex piperazine-based structures.

Table 1: Example of Reductive Amination for a 2-(Piperazin-1-yl)ethanamine Derivative nih.gov

| Reactants | Reducing Agent | Solvent | Product | Yield |

|---|

Coupling Reactions for the Formation of Amide and Urea (B33335) Linkages

The primary amine of 2-piperazin-1-ylethanamine serves as a versatile handle for elaboration through coupling reactions to form stable amide and urea linkages, which are prevalent motifs in biologically active molecules. nih.gov

Amide Bond Formation: Amide linkages are commonly formed by coupling the primary amine with a carboxylic acid. This transformation requires the activation of the carboxylic acid, which is typically achieved using a peptide coupling reagent. mychemblog.com One of the most effective and widely used reagents is HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). ijpsr.comwikipedia.org The reaction is generally performed in an aprotic polar solvent like DMF in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). mychemblog.comijpsr.com HATU facilitates rapid and high-efficiency coupling with minimal side reactions. wikipedia.orgpeptide.com

For example, the primary amine of a deprotected 2-(piperazin-1-yl)ethanamine derivative can be reacted with an N-hydroxysuccinimide ester-activated cross-linker to form a stable amide bond, yielding the final functionalized product. nih.gov

Urea Formation: Urea derivatives can be synthesized through several methods. A straightforward approach is the reaction of the primary amine with an isocyanate. commonorganicchemistry.com This reaction is typically efficient and proceeds without the need for a catalyst or base, usually in a solvent like THF or DCM at room temperature. commonorganicchemistry.comasianpubs.org

Alternatively, reagents like carbonyldiimidazole (CDI) can be used as a phosgene (B1210022) equivalent to couple an amine with another amine to form a urea. commonorganicchemistry.comgoogle.com The process involves the activation of the first amine with CDI, followed by the addition of the second amine to form the unsymmetrical urea. This method avoids the handling of highly toxic phosgene or isocyanates. commonorganicchemistry.combeilstein-journals.org In the synthesis of complex molecules like the drug Cariprazine, a urea moiety was formed by reacting a piperazine intermediate with dimethylcarbamic chloride after a deprotection step. mdpi.com

Table 3: Common Reagents for Amide and Urea Formation with Amines

| Linkage Type | Reagent Class | Specific Example(s) | Key Features |

|---|---|---|---|

| Amide | Coupling Reagent | HATU, HBTU | High efficiency, fast reaction rates, mild conditions. ijpsr.compeptide.com |

| Urea | Isocyanate | Phenyl isocyanate | Direct reaction, no base required. commonorganicchemistry.com |

| Urea | Phosgene Equivalent | Carbonyldiimidazole (CDI), Triphosgene | Safer alternative to phosgene, used for coupling two amines. commonorganicchemistry.comgoogle.com |

| Urea | Carbamoyl Chloride | Dimethylcarbamic chloride | Used to install a dimethylurea moiety. mdpi.com |

Chemical Reactivity and Mechanistic Studies of 2 Piperazin 2 Ylethanamine

Nucleophilic Reactivity of Amine Centers

The lone pair of electrons on each of the three nitrogen atoms imparts nucleophilic character to the molecule, making it reactive towards a variety of electrophilic species. The relative reactivity of these amine centers—one primary (R-NH₂) and two secondary (R₂-NH)—is influenced by factors such as steric hindrance and electronic effects. Generally, the primary amine is the most accessible and often the most reactive site for nucleophilic attack.

The amine groups of 2-Piperazin-2-ylethanamine readily react with electrophiles. Common transformations include acylation and alkylation.

Acylation: The primary and secondary amine groups can react with acylating agents like acyl halides or acid anhydrides to form amides. This reaction typically proceeds readily, with the primary amine being the most probable site of initial reaction due to lower steric hindrance.

Alkylation: Nucleophilic substitution reactions with alkyl halides lead to the formation of N-alkylated derivatives. The reaction can proceed sequentially at all three nitrogen centers, potentially leading to a mixture of mono-, di-, and tri-substituted products, including the formation of a quaternary ammonium (B1175870) salt at the tertiary amine that forms upon exhaustive alkylation. The piperazine (B1678402) ring is a common moiety in drug synthesis, and N-alkylation is a key method for creating its derivatives. mdpi.com The fundamental reactivity of the piperazine core is due to the nucleophilic nature of its nitrogen atoms. researchgate.net

Table 1: Representative Nucleophilic Reactions of this compound

| Reaction Type | Electrophile | Primary Product(s) | Description |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-(piperazin-2-yl)ethyl)acetamide | The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride to form an amide bond. |

| Alkylation | Methyl Iodide (CH₃I) | N-methyl-2-(piperazin-2-yl)ethanamine and C-substituted N-methylpiperazine derivatives | A nucleophilic substitution (SN2) reaction where the amine's lone pair attacks the methyl group, displacing the iodide ion. Can occur at all three N-atoms. |

Table 2: Sequential Protonation of this compound

| Step | Reactant | Product | Description |

|---|---|---|---|

| 1 | This compound + H⁺ | Mono-protonated cation | The most basic nitrogen atom (typically the primary amine or the less hindered secondary amine) accepts the first proton. |

| 2 | Mono-protonated cation + H⁺ | Di-protonated cation | A second nitrogen atom accepts a proton. |

| 3 | Di-protonated cation + H⁺ | Tri-protonated cation | The final nitrogen atom is protonated, resulting in a species with a +3 charge. |

Condensation Reactions and Schiff Base Formation

Condensation reactions are a key feature of primary amines. In this compound, the primary amine of the ethylamine (B1201723) side chain is the exclusive site for such reactions with carbonyl compounds.

The primary amine group undergoes a characteristic condensation reaction with aldehydes and ketones to form imines, also known as Schiff bases. mdpi.com This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. Subsequent acid-catalyzed dehydration (elimination of a water molecule) yields the stable C=N double bond of the imine. While the secondary amines of the piperazine ring can form enamines with carbonyl compounds, the formation of a Schiff base from the primary amine is generally the favored pathway.

Table 3: Schiff Base Formation with Carbonyl Compounds

| Carbonyl Reactant | Product Name | General Structure of Product |

|---|---|---|

| Benzaldehyde | N-benzylidene-2-(piperazin-2-yl)ethanamine |  |

| Acetone | N-(propan-2-ylidene)-2-(piperazin-2-yl)ethanamine | 2) |

The formation of the azomethine (C=N) linkage is a reversible process with kinetics that are highly dependent on the reaction pH. The reaction rate is typically maximal in a mildly acidic environment (pH 4-5). This is because the reaction requires catalysis by an acid to facilitate the dehydration of the carbinolamine intermediate. However, at very low pH, the amine nucleophile becomes fully protonated to its non-nucleophilic ammonium form, which inhibits the initial attack on the carbonyl group and slows the reaction.

Thermodynamically, the equilibrium position of the reaction is driven by the removal of water, which shifts the equilibrium toward the imine product according to Le Châtelier's principle. Without the removal of water, the reverse reaction, hydrolysis of the imine back to the amine and carbonyl compound, can readily occur. Specific kinetic and thermodynamic parameters for Schiff base formation involving this compound are not widely reported and would depend on the specific aldehyde or ketone used.

Oxidation and Reduction Pathways

The saturated heterocyclic ring and the primary amine group of this compound are susceptible to oxidation, while being generally resistant to reduction.

Oxidation: Piperazine and its derivatives can undergo oxidation through various pathways. Oxidation with reagents such as mercury-EDTA has been shown to dehydrogenate the piperazine ring, leading to the formation of cyclic enediamines, which can be further oxidized to form piperazine-2,3-diones or piperazin-2-ones. nih.gov The presence of a substituent on a ring carbon, as in this compound, can influence the regioselectivity of this oxidation. Additionally, oxidation can occur at the nitrogen atoms to form N-oxides, though oxidation at the α-carbon positions is often a competing and significant pathway. utexas.edu The primary amine group can also be oxidized, though this typically requires specific reagents to avoid reactions at the ring nitrogens.

Reduction: The piperazine ring is a fully saturated heterocycle. As such, it does not undergo reduction under typical catalytic hydrogenation conditions that would, for example, reduce an aromatic ring. The C-N and C-C single bonds are stable and not susceptible to cleavage by common reducing agents. Therefore, the compound is generally considered stable towards reduction.

Oxidative Transformations of Primary, Secondary, and Tertiary Amine Moieties

The structure of this compound contains a primary amine on the ethyl side-chain and two secondary amines within the piperazine ring. Each of these nitrogen centers exhibits distinct reactivity towards oxidative agents. The susceptibility to oxidation is influenced by factors such as the steric environment and the electron density on the nitrogen atom.

Primary Amine Moiety (-CH₂-NH₂): The primary amine group is susceptible to oxidation by various reagents, leading to a range of products including imines, oximes, nitriles, or nitro compounds, depending on the oxidant and reaction conditions. Common oxidizing agents like hydrogen peroxide, peroxy acids, and potassium permanganate (B83412) can facilitate these transformations. The initial step typically involves the formation of a hydroxylamine (B1172632) derivative, which can then undergo further oxidation.

Secondary Amine Moieties (-NH- within the ring): The two secondary amines within the piperazine ring can be oxidized to form various products. Mild oxidation may yield stable aminyl radicals or hydroxylamines. Stronger oxidizing conditions can lead to the formation of nitrones or cleavage of the piperazine ring. The presence of two secondary amines allows for the potential of forming di-N-oxides with appropriate reagents like peracids.

Tertiary Amine Formation and Oxidation: While the parent compound lacks a tertiary amine, substitution reactions on the secondary amines can readily form tertiary amine derivatives. These derivatives are prone to oxidation, typically forming N-oxides upon reaction with agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

| Amine Type | Moiety | Expected Oxidation Products |

| Primary | -CH₂-NH₂ | Imines, Oximes, Nitriles, Nitro compounds |

| Secondary | Piperazine -NH | Hydroxylamines, Nitrones, Ring-cleavage products |

| Tertiary (Derivative) | Piperazine >N-R | N-oxides |

Reductive Modifications of Derivatives and Products

Reductive processes are crucial for modifying derivatives of this compound, particularly those formed through substitution or oxidation reactions.

Reduction of Amides and Imines: Derivatives such as amides, formed by the acylation of the amine groups, can be reduced back to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This allows for the temporary protection of an amine group or the introduction of new alkyl groups. Similarly, imines formed from the primary amine can be readily reduced to secondary amines using reagents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation.

Reduction of N-oxides: Tertiary amine N-oxides, which can be formed from N-substituted derivatives, are valuable synthetic intermediates. They can be reduced back to the parent tertiary amine using various reducing agents, including triphenylphosphine (B44618) or catalytic hydrogenation. This reduction is a key step in certain synthetic pathways where the N-oxide group is used to direct other chemical transformations. The synthesis of piperazine itself can be achieved through the reduction of pyrazines, highlighting the stability of the ring system to certain reductive conditions. researchgate.net

| Derivative/Product | Reductive Reagent | Resulting Functional Group |

| Amide | LiAlH₄ | Amine |

| Imine | NaBH₄, H₂/Catalyst | Secondary Amine |

| N-oxide | PPh₃, H₂/Catalyst | Tertiary Amine |

| Pyrazine (Precursor) | Na/Ethanol | Piperazine |

Substitution Reactions on the Piperazine Ring

The nitrogen atoms of the piperazine ring are nucleophilic and readily undergo substitution reactions. These reactions are fundamental for creating a vast array of derivatives with diverse chemical and pharmacological properties. rsc.orgijrrjournal.com The presence of two reactive secondary amines allows for mono- or di-substitution, which can be controlled by stoichiometry and reaction conditions.

N-Alkylation: The secondary amines can be alkylated using alkyl halides or other alkylating agents. This reaction introduces alkyl groups onto the nitrogen atoms, converting secondary amines into tertiary amines. This is a common strategy to modify the steric and electronic properties of the piperazine core. nih.gov

N-Acylation: Reaction with acyl halides or acid anhydrides results in the formation of amides. This is another widely used method to introduce functional groups onto the piperazine ring. The resulting amides are generally less basic and nucleophilic than the parent amines.

N-Arylation: The introduction of aryl groups onto the piperazine nitrogen atoms can be achieved through methods like the Buchwald-Hartwig amination or Ullmann condensation, typically requiring a metal catalyst. mdpi.com These reactions are crucial for synthesizing many pharmaceutically active compounds.

Michael Addition: As nucleophiles, the secondary amines can participate in Michael additions, reacting with α,β-unsaturated carbonyl compounds to form new carbon-nitrogen bonds.

| Reaction Type | Reagent Example | Product |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl Piperazine |

| N-Acylation | Acyl Chloride (R-COCl) | N-Acyl Piperazine (Amide) |

| N-Arylation | Aryl Halide (Ar-X) + Catalyst | N-Aryl Piperazine |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |

Photochemical Reactivity and Transformation Products

The study of photochemical reactivity is essential to understand the stability and environmental fate of chemical compounds upon exposure to light.

UV-Induced Degradation Pathways and Reaction Mechanisms

While specific studies on the UV-induced degradation of this compound are not available, data on piperazine itself indicates that it is susceptible to degradation by UV light, particularly in the presence of oxygen. researchgate.net The degradation process can lead to a loss of alkalinity, suggesting the breakdown of the amine functional groups. researchgate.net

The degradation mechanism likely involves the formation of radical species. UV irradiation can excite the amine molecules, which may then react with dissolved oxygen or water to produce reactive oxygen species (ROS) like hydroxyl radicals (·OH). mdpi.com These highly reactive radicals can then attack the piperazine ring or the ethylamine side chain.

Potential degradation pathways could include:

Ring Opening: Attack by radicals could lead to the cleavage of C-N or C-C bonds within the piperazine ring, resulting in smaller, linear amine fragments.

Oxidation of Amine Groups: As discussed in section 3.3.1, photochemical conditions can promote the oxidation of the primary and secondary amine groups.

Side-Chain Cleavage: The bond between the piperazine ring and the ethylamine side chain could be cleaved.

The specific transformation products would depend on the irradiation wavelength, the presence of photosensitizers, and the composition of the solution matrix. researchgate.net

Quantum Yield Analysis of Photolytic Processes

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules undergoing a specific event (e.g., degradation) divided by the number of photons absorbed by the reactant. A higher quantum yield indicates a more efficient photochemical process.

The determination of quantum yield involves precise measurement of the light absorbed by the sample and the rate of the photoreaction. mdpi.comrsc.org This is often done using chemical actinometry or by comparison to a standard compound with a known quantum yield. mdpi.comrsc.orgmdpi.com

There is currently no published data on the quantum yield for the photolysis of this compound. Such a study would be necessary to quantify its photostability. The analysis would involve:

Measuring the UV-Vis absorption spectrum to identify the wavelengths of light absorbed.

Irradiating a solution of the compound with monochromatic light of a known intensity.

Monitoring the decrease in the concentration of the reactant over time.

Calculating the number of photons absorbed and the number of molecules reacted to determine the quantum yield.

This data is crucial for predicting the persistence of the compound in environments exposed to sunlight and for developing strategies to prevent its degradation if it is a component in a light-sensitive application.

Derivatization and Functionalization Strategies

Formation of Metal Coordination Complexes

The presence of multiple nitrogen donor atoms allows 2-piperazin-2-ylethanamine and its derivatives to form stable complexes with various metal ions. The piperazine (B1678402) ring itself is a significant component in the design of ligands for metal complexes, as it can stabilize different geometric configurations and influence the properties of the resulting coordination compound. masjaps.com

Role as Monodentate, Bidentate, and Bridging Ligands

The coordination behavior of piperazine-based ligands is highly versatile. Depending on the metal center, reaction conditions, and the presence of other ligands, they can adopt several coordination modes.

Monodentate: A ligand that binds to a metal ion through a single donor atom. In certain configurations, a piperazine derivative might coordinate to a metal center using just one of its nitrogen atoms.

Bidentate (Chelating): A ligand that binds to a single metal ion through two donor atoms, forming a ring structure known as a chelate. The ethylamine (B1201723) side chain of this compound, in conjunction with a nitrogen atom from the piperazine ring, can coordinate to a metal, creating a stable five-membered ring. soton.ac.uk This chelation effect generally leads to more stable metal complexes.

Bridging: A ligand that simultaneously connects two or more metal centers. The piperazine ring, with its two opposing nitrogen atoms, is well-suited to act as a bridging ligand, linking metal ions to form dinuclear, polynuclear, or polymeric coordination structures. researchgate.netrsc.orgrsc.org This bridging capability is crucial in the construction of metal-organic frameworks (MOFs) and materials with specific magnetic or catalytic properties. rsc.org

Synthesis and Characterization of Transition Metal Complexes (e.g., Co(II), Cd(II), Hg(II))

Derivatives of this compound have been used to synthesize a variety of transition metal complexes. The synthesis typically involves reacting the ligand with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol.

For instance, new polymeric complexes of Cadmium(II) and Mercury(II) with the general formula [M(sac)₂(bheppz)]n (where M = Cd(II) or Hg(II), sac = saccharinate, and bheppz = N,N'-bis(2-hydroxyethyl)piperazine, a related piperazine derivative) have been synthesized. masjaps.com The synthesis involved reacting the metal saccharinate complex with the piperazine ligand in methanol at room temperature, which resulted in the precipitation of the polymeric product. masjaps.com

Characterization of these complexes relies on a suite of analytical techniques:

FT-IR Spectroscopy is used to identify the coordination sites. Shifts in the vibration frequencies of N-H, C-N, or other functional groups upon complexation indicate their involvement in bonding with the metal ion. masjaps.com

Elemental Analysis (C.H.N.S.) confirms the stoichiometric ratio of the metal and ligands in the complex, helping to establish its empirical formula. mdpi.com

Thermal Analysis (TGA/DTG) provides information about the thermal stability of the complex and the decomposition pathway, revealing the loss of ligands at specific temperatures. masjaps.com

Molar Conductivity Measurements in solution are used to determine whether the complexes are electrolytic or non-electrolytic in nature. mdpi.com

Magnetic Susceptibility and UV-Visible Spectroscopy help to determine the geometry of the complex, such as distinguishing between octahedral and tetrahedral arrangements for Co(II) and Ni(II) complexes. mdpi.comjchemlett.com

| Complex | Metal Ion | Proposed Geometry | Key Characterization Findings | Reference |

|---|---|---|---|---|

| [Cd(sac)₂(bheppz)]n | Cd(II) | Polymeric | bheppz acts as a bridging ligand. Final thermal decomposition product is CdO. | masjaps.com |

| [Hg(sac)₂(bheppz)]n | Hg(II) | Polymeric | bheppz acts as a bridging ligand. Final decomposition product is elemental mercury. | masjaps.com |

| [Co(DNPH)₂(SCN)₂] | Co(II) | Octahedral | Non-electrolytic nature confirmed by molar conductivity. | mdpi.com |

| [Cu(3)][ClO₄]₂ | Cu(II) | Five-coordinate (Square pyramid) | Structure confirmed by X-ray diffraction; complex is chiral. | nih.gov |

| [Zn(3)(H₂O)][ClO₄]₂ | Zn(II) | Hexacoordinate (Distorted) | Structure confirmed by X-ray diffraction; complex is chiral. | nih.gov |

Polymer and Resin Modification

The multiple reactive amine groups of this compound make it a valuable component in polymer chemistry, particularly for thermosetting resins like epoxies and polyamides. atamanchemicals.com

Incorporation into Epoxy Resins as Curing Agents

This compound (AEP) is widely used as a curing agent (or hardener) for epoxy resins. atamanchemicals.comgoogle.com The curing process involves the reaction of the amine hydrogens with the epoxide groups of the epoxy resin, leading to the formation of a cross-linked, three-dimensional polymer network. threebond.co.jp

AEP is particularly effective because it contains three distinct types of amine groups:

The primary amine (-NH₂) and secondary amine (-NH-) groups contain active hydrogens that readily react with epoxy rings to build the polymer backbone and create cross-links.

The tertiary amine (>N-) does not have an active hydrogen for this reaction but acts as a catalyst, accelerating the curing process. wikipedia.org

Due to having only three active amine hydrogens for cross-linking, AEP is often used in conjunction with other amines where it functions as a powerful accelerator. atamanchemicals.comwikipedia.org This allows for the formulation of epoxy systems with controlled curing times and specific final properties, such as those used in coatings to prevent the corrosion of steel. wikipedia.org

Role in Polyamide Resin Synthesis and Modification

This compound is also utilized as a reactant in the synthesis of polyamide resins. atamanchemicals.com Polyamides are formed through the condensation reaction of a diamine with a dicarboxylic acid (or its derivative). When AEP is used as the diamine component, its unique structure is incorporated into the polymer chain.

The inclusion of the piperazine ring has a significant impact on the properties of the resulting polyamide. For example, in polyamides synthesized from dimer fatty acids, increasing the concentration of piperazine leads to a more amorphous polymer. researchgate.net This is because the nitrogen atoms in the piperazine ring, once they form amide linkages, are unable to participate in the hydrogen bonding that typically promotes crystallinity in polyamides. This reduction in crystallinity can lower the glass transition temperature and softening point, and increase the low-temperature flexibility of the material, making it suitable for applications like hot-melt adhesives. researchgate.net AEP can be used in combination with other polyethyleneamines to produce polyamide curing agents with a higher amine hydrogen equivalent weight (AHEW) at a comparable viscosity, which is advantageous for formulating protective coatings. google.com

Conjugation with Macromolecules for Targeted Chemical Applications

The functional groups on this compound allow it to be conjugated or incorporated into larger, more complex molecular architectures for specialized applications. This strategy is central to creating molecules with targeted functions, such as ion-specific binding or optimized pharmacokinetic properties. nih.govmdpi.com

A prominent example is the use of piperazine-containing building blocks in the synthesis of aza-macrocycles. nih.govnih.gov These large, cyclic molecules are designed to be highly selective chelators for specific metal ions. The rigid yet conformationally adaptable structure of the piperazine unit can be exploited to create a well-defined binding cavity within the macrocycle. nih.gov

The synthesis of these macromolecules often involves multi-step procedures, such as the alkylation of piperazine followed by cyclization reactions. nih.gov By incorporating piperazine and other moieties (like pyridine (B92270) rings) into the macrocyclic framework, researchers can fine-tune the stability and selectivity of the resulting metal complexes. nih.gov These functionalized macromolecules are of interest for applications in catalysis and as contrast agents for medical imaging (e.g., MRI), where targeting and binding a specific metal ion (like Mn(II)) is essential. nih.govnih.gov The piperazine moiety can also be used as a hydrophilic scaffold to arrange pharmacophoric groups in the correct orientation for interaction with biological macromolecules. mdpi.com

Development of Novel Organocatalysts and Ligands

The unique structural framework of piperazine and its derivatives, such as this compound, makes them highly valuable in the synthesis of new organocatalysts and ligands. rsc.orgnih.gov The piperazine ring is considered a "privileged scaffold" in chemistry due to its presence in many biologically active compounds and its versatile binding capabilities with metal ions. rsc.orgnih.gov The nitrogen atoms within the piperazine ring can be substituted to create compounds with desired pharmacological activities and to serve as coordination sites for metal ions, leading to the formation of metal complexes with applications in catalysis. researchgate.net

Derivatives of this compound can be designed as multidentate ligands, capable of binding to a metal center through multiple atoms. For instance, a potential tridentate ligand, (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, which shares a similar structural backbone, has been used to synthesize a series of Group 12 metal complexes. rsc.org In these complexes, the piperazine nitrogen atom actively participates in coordination, leading to diverse structural geometries such as trigonal bipyramidal, square pyramidal, and distorted tetrahedral. rsc.org The complexation of such ligands with metal ions can prevent photoinduced electron transfer (PET), which in turn enhances the quantum yield and luminescence properties of the resulting complexes. rsc.org

The development of these catalysts and ligands is a dynamic area of research, with studies focusing on optimizing synthesis conditions and exploring new applications for the resulting metal complexes and organocatalysts. researchgate.net

| Ligand Type | Metal Ion | Resulting Complex Geometry | Potential Application |

| Piperazine-based tridentate ligand | Zn(II) | Trigonal bipyramidal / Square pyramidal, Distorted tetrahedral | Photoluminescent materials |

| Piperazine-based tridentate ligand | Cd(II) | Polymeric structure | Photoluminescent materials |

| Symmetrical tetradentate N-donor ligands | Cu(II) | Five-coordinate | DNA cleavage agents, Cytotoxic agents |

This table illustrates the versatility of piperazine-based ligands in forming diverse metal complexes with potential applications in materials science and medicine.

Integration into Supramolecular Architectures and Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound molecule, with its multiple hydrogen bond donor and acceptor sites, is an excellent building block for constructing complex supramolecular architectures.

The nitrogen atoms in the piperazine ring can be protonated by acids, leading to the formation of organic salts. rsc.org These protonated amine groups (–NH+– and –NH2+–) can then form strong, charge-assisted hydrogen bonds with anions, such as the carboxylate groups (–COO−) of aromatic acids. rsc.org These N–H⋯O interactions serve as reliable synthons, or structural units, for assembling larger, well-defined supramolecular structures.

In these assemblies, there is often competition and cooperation between various functional groups to form hydrogen bonds. rsc.org The presence of water molecules can also play a crucial role, acting as bridges that link different components and increase the dimensionality of the final architecture. rsc.org The structural diversity of these assemblies is influenced by the specific molecular components used and their intermolecular interactions. The resulting crystalline structures can exhibit significantly different physical properties, such as melting points and thermal stability, compared to the individual starting components. rsc.org

Surface Functionalization of Materials

The reactive amine groups of this compound make it a highly effective agent for the surface functionalization of various materials. This modification can impart new properties to the material, such as improved dispersion, enhanced interfacial bonding, and tailored surface chemistry.

Chemical Functionalization of Graphene Oxide

Graphene oxide (GO) is a two-dimensional material decorated with oxygen-containing functional groups, such as epoxides, hydroxyls, and carboxylic acids. These groups provide reactive sites for chemical modification. This compound can be covalently grafted onto the GO surface through reactions with these groups. The primary and secondary amine functionalities can open the epoxy rings on the GO surface or form amide bonds with the carboxylic acid groups. rsc.org

This functionalization process partially reduces the GO, which helps to enhance its electrochemical properties. rsc.org Using a diamine molecule as a linker is a common strategy to attach other functional molecules to the GO surface. rsc.org Research has shown that shorter alkyl chain linkers, such as ethylenediamine (B42938), can be highly effective for applications like supercapacitors, as they provide an efficient pathway for electron transfer from the attached redox-active molecule to the electrode surface. rsc.org

The success of GO functionalization is typically confirmed using various characterization techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: Shows the appearance of new peaks corresponding to C-N bonds. mdpi.com

X-ray Diffraction (XRD): Reveals an increase in the interlayer spacing of the GO sheets, indicating the intercalation of the amine molecules. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): Confirms the presence of nitrogen in the material. mdpi.com

Thermogravimetric Analysis (TGA): Can indicate the amount of organic material grafted onto the GO surface. researchgate.net

| Characterization Technique | Observation | Implication |

| FTIR | Appearance of C-N stretching peaks | Successful covalent bonding of the amine |

| XRD | Increased d-spacing (interlayer distance) | Intercalation of molecules between GO sheets |

| XPS | Detection of N1s peak | Confirmation of nitrogen presence from the amine |

| TGA | Weight loss at temperatures corresponding to amine decomposition | Quantification of grafted functional groups |

This table summarizes the common analytical methods used to confirm the successful functionalization of graphene oxide with amine-containing molecules.

Role as Adhesion Promoters in Material Science

Adhesion promoters are bifunctional molecules that act as a bridge at the interface between two dissimilar materials, such as an inorganic filler and a polymer matrix, to improve adhesion. specialchem.comresearchgate.net Many polymers have low surface energy and lack polar functional groups, leading to poor adhesion. researchgate.net

A molecule like this compound is well-suited to function as an adhesion promoter or coupling agent. Its multiple amine groups can interact with or chemically bond to both the substrate and the polymer matrix. For example, the amine groups can form strong chemical bonds with functional groups on a filler's surface (like hydroxyl groups on silica) while the other end of the molecule can become entangled with or react with the polymer chains. specialchem.com

This interfacial bridging enhances the compatibility between the two components, leading to several benefits:

Improved filler dispersion: Prevents the aggregation of filler particles within the polymer matrix. specialchem.com

Enhanced mechanical properties: The stronger interface allows for more efficient stress transfer from the polymer to the filler, significantly improving properties like tensile and impact strength. specialchem.com

The use of such adhesion promoters is a key strategy for creating high-performance composite materials with tailored properties for various industrial applications.

Advanced Spectroscopic and Computational Characterization of 2 Piperazin 2 Ylethanamine and Its Derivatives

Computational Chemistry Applications

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.

For 2-Piperazin-2-ylethanamine, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Predict Spectroscopic Properties: Calculate theoretical IR and NMR spectra. The calculated vibrational frequencies and chemical shifts can aid in the assignment of experimental spectra.

Analyze Electronic Structure: Determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and electronic transitions. dntb.gov.ua

Map Electrostatic Potential: Generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Calculate Reactivity Descriptors: Quantify global reactivity indices such as ionization potential, electron affinity, chemical hardness, and electronegativity, which provide insights into the molecule's kinetic stability and reactivity. mdpi.com

Time-dependent DFT (TD-DFT) can also be used to simulate UV-Visible absorption spectra, providing a theoretical basis for understanding the electronic transitions observed experimentally in derivatives of the parent compound. researchgate.net

Table 5: Properties of this compound Accessible via DFT Calculations

| Property Category | Specific Parameters Calculated | Application |

| Geometric Properties | Bond lengths, bond angles, dihedral angles | Structural validation, conformational analysis |

| Spectroscopic Properties | Vibrational frequencies (IR), NMR chemical shifts | Aid in experimental spectra interpretation |

| Electronic Properties | HOMO/LUMO energies, energy gap, MEP | Understanding reactivity, charge distribution |

| Thermodynamic Properties | Enthalpy of formation, Gibbs free energy | Predicting reaction favorability and stability |

| Reactivity Descriptors | Ionization potential, electron affinity, hardness | Predicting chemical behavior |

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Geometry Optimization and Conformational Analysis (e.g., E-Z Isomers)

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules like this compound, which contains a piperazine (B1678402) ring and an ethylamine (B1201723) side chain, multiple low-energy conformations can exist.

The concept of E-Z isomerism applies to molecules with restricted rotation around a double bond, assigning priority to substituents based on atomic number. chemguide.co.ukyoutube.com For the parent compound this compound, which is fully saturated, E-Z isomerism is not applicable. However, for derivatives featuring a carbon-carbon or carbon-nitrogen double bond within a substituent, E-Z notation would be essential for distinguishing between geometric isomers. researchgate.net Theoretical calculations can predict the relative stabilities of such E and Z isomers.

Table 1: Representative Optimized Geometrical Parameters for a Piperazine Derivative Note: This table presents typical bond lengths and angles for a piperazine ring structure optimized using DFT methods, as specific data for this compound is not available.

| Parameter | Bond/Angle | Value (DFT Calculation) |

| Bond Length | C-N (ring) | 1.46 Å |

| Bond Length | C-C (ring) | 1.54 Å |

| Bond Length | N-H | 1.02 Å |

| Bond Angle | C-N-C (ring) | 110.5° |

| Bond Angle | N-C-C (ring) | 111.0° |

| Dihedral Angle | C-N-C-C (ring) | -55.8° (Chair conformation) |

Electronic Structure Analysis (HOMO-LUMO Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.commdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For piperazine derivatives, the HOMO is often localized on the electron-rich regions, particularly the nitrogen atoms of the piperazine ring, while the LUMO's location can vary depending on the substituents attached.

The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. It helps identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites. researchgate.net In a molecule like this compound, the regions around the nitrogen atoms are expected to show negative electrostatic potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding.

Table 2: Representative Frontier Orbital Energies for a Piperazine Derivative Note: These values are illustrative and represent typical energy ranges for heterocyclic amine compounds calculated via DFT.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.7 eV |

| HOMO-LUMO Gap (ΔE) | 4.8 eV |

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT methods, predicts the frequencies of molecular vibrations. These calculated frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to different functional groups. researchgate.net

For this compound, key vibrational modes would include N-H stretching from the amine groups, C-H stretching from the ethyl and piperazine ring carbons, C-N stretching, and various bending and rocking motions of the entire structure. Comparing the computed vibrational spectrum with experimental data allows for a detailed confirmation of the molecule's optimized geometry. scirp.org Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical model and improve agreement with experimental results. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups Note: This table shows typical frequency ranges for the functional groups present in this compound.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | Secondary Amine (ring) | 3350 - 3310 |

| N-H Stretch | Primary Amine (side chain) | 3400 - 3250 |

| C-H Stretch (Asymmetric) | -CH₂- | 2950 - 2900 |

| C-H Stretch (Symmetric) | -CH₂- | 2870 - 2820 |

| C-N Stretch | Aliphatic Amines | 1250 - 1020 |

| N-H Bend | Amine Groups | 1650 - 1580 |

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact with their environment, such as a solvent. ump.edu.my

For this compound, MD simulations can explore its conformational flexibility in solution, showing transitions between different low-energy states of the piperazine ring and side chain. nih.gov Furthermore, these simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent like water, one can analyze the formation, duration, and strength of hydrogen bonds between the amine protons and water oxygen atoms, as well as between the lone pairs on the nitrogen atoms and water hydrogens. uib.no These interactions are fundamental to the molecule's solubility and behavior in aqueous environments. Such simulations have been used to understand the role of piperazine and its derivatives in various applications, including their interactions with biological targets or other chemical species in solution. nih.govmanchester.ac.uk

Applications in Chemical Science and Materials Engineering

Role as a Versatile Chemical Intermediate in Industrial Processes

The piperazine (B1678402) ring is a highly valuable building block in organic synthesis, serving as a precursor for a wide range of more complex molecules. Its derivatives are fundamental to the production of numerous high-value chemicals. nih.govnih.gov

Piperazine derivatives are crucial intermediates in the synthesis of a multitude of specialty chemicals. Their dual amine functionality allows them to be readily incorporated into larger molecular structures. This is particularly evident in the pharmaceutical industry, where the piperazine scaffold is recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents, including those for oncology, neuroscience, and infectious diseases. nih.govnih.gov Beyond pharmaceuticals, these compounds are used to synthesize agrochemicals, corrosion inhibitors, and catalysts for polyurethane production. nouryon.comnih.gov The synthesis process often involves the N-alkylation or N-arylation of the piperazine ring to introduce specific functional groups, thereby tailoring the intermediate for its intended application. nih.gov

In the petroleum industry, piperazine derivatives serve critical functions as additives in lubricating oils and fuels. They are utilized as corrosion inhibitors, forming a protective film on metal surfaces to prevent degradation from acidic compounds and moisture. nih.gov Certain derivatives also act as dispersants in lubricating oils, preventing the agglomeration of soot and sludge, which ensures engine cleanliness and longevity. In fuels, piperazine-based compounds can function as detergents to clean engine intake systems and as stabilizers to prevent fuel degradation during storage. chemispec.com

| Application Area | Function of Piperazine Derivative | Benefit |

| Lubricating Oils | Corrosion Inhibitor, Dispersant | Protects engine parts, maintains oil performance |

| Fuels | Detergent, Stabilizer | Cleans engine components, extends fuel storage life |

Advanced Materials Development

The reactivity of the amine groups in piperazine derivatives makes them excellent candidates for the synthesis and modification of advanced materials, particularly polymers and composites.

Piperazine itself is a key monomer in the production of high-performance polymers such as polyamides. When reacted with diacyl chlorides, it forms polymers with high thermal stability and mechanical strength. Furthermore, piperazine-based molecules, especially those with primary amine groups like 1-(2-aminoethyl)piperazine, are widely used as curing agents or hardeners for epoxy resins. smolecule.com They participate in the cross-linking of the epoxy polymer chains, creating a rigid, three-dimensional network. The resulting thermoset materials exhibit excellent mechanical properties, chemical resistance, and durability, making them suitable for coatings, adhesives, and composite materials. smolecule.com Polymer composites, which integrate a polymer matrix with reinforcing fillers, often utilize these piperazine-cured systems to achieve synergistic properties superior to either component alone. mdpi.com

The inherent polarity and hydrogen-bonding capability of the amine groups in piperazine derivatives make them effective in promoting adhesion between different materials. They are used in primer formulations and as adhesion promoters in coatings and sealants. In the field of surface modification, piperazine-based compounds can be grafted onto material surfaces to alter their properties. For instance, piperazine-based thin-film composite membranes can be surface-modified to enhance their hydrophilicity and antifouling characteristics, which is crucial for applications in water treatment and filtration. rsc.orgresearchgate.net This modification is typically achieved through an acylation reaction that links the piperazine derivative to the membrane surface. rsc.orgresearchgate.net

Catalytic and Cocatalytic Roles in Organic Reactions

While not as common as their role as intermediates, piperazine derivatives can exhibit catalytic activity. The basic nitrogen atoms can act as catalysts in various organic reactions, such as Knoevenagel condensations or as base catalysts in polyurethane foam production. nouryon.com More frequently, they serve as ligands in coordination chemistry. The nitrogen atoms can coordinate with metal ions to form complexes that may possess unique catalytic properties for reactions like cross-coupling or hydrogenation. wikipedia.org Their structural rigidity and defined geometry can influence the selectivity and efficiency of the metallic catalyst.

Urethane (B1682113) Catalyst Systems

N-(2-aminoethyl)piperazine is utilized as a catalyst in the production of polyurethanes. atamanchemicals.comnouryon.com Polyurethane foams, elastomers, and coatings are formed through the reaction of a polyol with a polyisocyanate, a process that requires a catalyst to proceed at a practical rate. google.comjustia.com Tertiary amine catalysts are essential for promoting the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which generates carbon dioxide gas to create foam. justia.com

The efficacy of piperazine derivatives in urethane catalysis is well-documented. google.comgoogle.com The tertiary amine within the AEP molecule is particularly effective at accelerating the urethane-forming reaction. wikipedia.org Its molecular structure contributes to creating balanced reaction rates, which is crucial for developing polyurethane materials with desired physical characteristics. google.com The use of piperazine-based catalysts like AEP is integral to formulating a variety of polyurethane products, including resins and specialty polymers. atamanchemicals.comintersurfchem.netchemimpex.com

General Base Catalysis in Chemical Transformations

The inherent basicity of N-(2-aminoethyl)piperazine makes it an effective organocatalyst in various chemical transformations. intersurfchem.net Its multiple amine functionalities allow it to act as a base to facilitate organic reactions.

A notable application is its use as a reusable and environmentally friendly organocatalyst when immobilized on a support material. In one study, N-(2-aminoethyl)piperazine was chemically bonded to graphene oxide to create a novel catalyst (GO-A.P.). researchgate.net This heterogeneous catalyst was successfully used for the one-pot synthesis of complex organic molecules, specifically 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one and 2-amino-4H-pyran derivatives. researchgate.net The research highlighted the catalyst's high efficiency and reusability; it could be used for at least five reaction cycles without a significant loss of catalytic activity. researchgate.net

| Product | Reaction Time (minutes) | Isolated Yield (%) |

|---|---|---|

| A1 | 25 | 91 |

| A2 | 20 | 93 |

| A3 | 21 | 92 |

| A4 | 22 | 95 |

Environmental Chemical Applications

Development of Carbon Dioxide Sequestration Agents

The alkalinity of N-(2-aminoethyl)piperazine makes it a candidate for carbon dioxide (CO₂) capture and sequestration technologies. wikipedia.org Amine-based solvents are widely used to chemically absorb CO₂ from industrial flue gases. Because CO₂ is a weakly acidic gas, it readily reacts with alkaline compounds like AEP. wikipedia.org

Piperazine and its derivatives are known to be highly effective for CO₂ capture due to their fast reaction kinetics and high absorption capacity. Research into these compounds is a key part of ongoing efforts in carbon capture and storage (CCS). wikipedia.org The ability of AEP to absorb CO₂ positions it as a compound of interest for developing more efficient and cost-effective methods to mitigate greenhouse gas emissions.

Corrosion Inhibition in Material Protection Systems

N-(2-aminoethyl)piperazine is widely used as a corrosion inhibitor, particularly for protecting metals like steel in various industrial applications. atamanchemicals.comintersurfchem.netscbt.com Corrosion is an electrochemical process that leads to the degradation of materials, and inhibitors are substances that, when added in small concentrations, slow down this process.

The effectiveness of AEP as a corrosion inhibitor stems from the presence of nitrogen atoms in its structure. researchgate.net These nitrogen atoms have lone pairs of electrons that can coordinate with metal ions on the surface, leading to the adsorption of the AEP molecules onto the metal. researchgate.net This process forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. atamanchemicals.comnouryon.com This barrier mechanism is a key function in its application for surface activation and in anti-corrosion coatings. atamanchemicals.comwikipedia.org

Future Research Directions and Emerging Trends in 2 Piperazin 2 Ylethanamine Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For piperazine (B1678402) derivatives like 2-Piperazin-2-ylethanamine, research is shifting towards greener alternatives to conventional multi-step procedures that often require protecting groups. nih.gov

Key emerging trends in synthesis include:

Photoredox Catalysis : This approach uses light to drive chemical reactions, offering a sustainable and green method for chemical synthesis. mdpi.com Visible-light-promoted protocols, for instance, can enable the decarboxylative annulation between a glycine-based diamine and various aldehydes to produce 2-substituted piperazines under mild conditions. organic-chemistry.org The use of organic photocatalysts, as opposed to costly and potentially toxic transition metals, further enhances the sustainability of these reactions. mdpi.com

C-H Functionalization : Direct functionalization of carbon-hydrogen bonds on the piperazine ring represents a major advancement, as it circumvents the need for pre-functionalized starting materials. researchgate.netresearchgate.net This strategy allows for the direct attachment of aryl, vinyl, and other groups to the carbon backbone of the piperazine core, expanding the accessible chemical space for new derivatives. mdpi.comresearchgate.net

Flow Chemistry : Transitioning synthetic methods from batch to continuous flow conditions offers improved safety, scalability, and efficiency. mdpi.com Photoredox C-H functionalization has been successfully adapted to flow systems, paving the way for large-scale, sustainable production of complex piperazine derivatives. mdpi.com

One-Pot Procedures : Simplified, one-pot synthetic procedures that avoid the use of protecting groups are being developed. These methods, which can be catalyzed by heterogenous catalysts like metal ions on polymeric resins, offer a cheaper, easier, and more sustainable route to monosubstituted piperazines. nih.gov

| Synthetic Strategy | Description | Key Advantages | Potential Application to this compound |

|---|---|---|---|

| Photoredox Catalysis | Uses light and a photocatalyst (metal-based or organic) to initiate radical-based reactions for C-C and C-N bond formation. mdpi.comorganic-chemistry.org | Mild reaction conditions, high selectivity, use of sustainable energy sources, avoidance of harsh reagents. mdpi.com | Direct functionalization of the piperazine ring or modification of the ethanamine side chain. |

| Direct C-H Functionalization | Activates and replaces a C-H bond on the piperazine ring with a new functional group, bypassing traditional multi-step synthesis. researchgate.net | Atom economy, reduced synthetic steps, access to novel structural diversity. researchgate.net | Introduction of substituents at the C2, C3, C5, or C6 positions of the piperazine ring. |

| Flow Chemistry | Performs reactions in a continuous stream rather than a batch, allowing for precise control over reaction parameters. mdpi.com | Enhanced safety, improved scalability, higher yields, and purity. mdpi.com | Large-scale and automated synthesis of this compound and its derivatives. |

In-depth Investigation of Complex Reactivity Mechanisms

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones. The presence of multiple nitrogen atoms with different electronic environments within the molecule presents unique challenges and opportunities for selective reactions.

Future research will likely focus on:

Computational Modeling : Quantum chemistry calculations, such as Density Functional Theory (DFT), can be employed to analyze the electron density of the nitrogen atoms in the piperazine ring. This allows researchers to predict the ease of forming radical cations and to guide site-selective C-H functionalization reactions. mdpi.com Computational studies are also valuable for understanding the binding modes of piperazine derivatives with biological targets, which aids in structure-based drug design. nih.govresearchgate.netrsc.org

Mechanistic Studies of Catalysis : Investigating the precise mechanism of catalytic cycles, such as those in photoredox systems, is essential. For example, understanding how an iridium-based photocatalyst oxidizes a piperazine nitrogen via single electron transfer to generate an α-aminyl radical is key to controlling the subsequent bond formation. mdpi.com Elucidating these pathways helps in the rational design of more efficient and selective catalysts.

Design and Synthesis of Next-Generation Derivatives with Tailored Chemical Functions

The versatile piperazine scaffold allows for extensive structural modifications to create derivatives with specific, tailored functions, particularly in medicinal chemistry. benthamdirect.comresearchgate.netbenthamdirect.com The core structure of this compound provides multiple points for modification at the N-1 and N-4 positions, the ethanamine side chain, and the carbon backbone of the ring.

Key areas of focus for designing next-generation derivatives include:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound structure and subsequent evaluation of the derivatives' properties will continue to be a cornerstone of research. researchgate.net SAR studies help identify the key structural features responsible for a desired chemical or biological effect, enabling the optimization of molecules for enhanced potency and selectivity. researchgate.netbenthamdirect.com For example, modifications can influence pharmacokinetic properties, improving water solubility and bioavailability for potential therapeutic agents. benthamdirect.comnih.gov

Hybrid Molecule Synthesis : A growing trend involves creating hybrid molecules by combining the this compound core with other known bioactive moieties such as coumarin, isatin, or triazoles. This approach aims to develop novel compounds with potentially synergistic or multi-target functionalities. lew.ro

Functionalization for Bioconjugation : Derivatives can be designed with specific functional groups, such as maleimides or sulfonamides, that allow for chemoselective conjugation to biomolecules like proteins. This strategy is being explored for creating targeted drug delivery systems. nih.gov

| Modification Site | Potential Modification | Tailored Chemical Function/Application |

|---|---|---|

| N-1 Position | Alkylation, Arylation, Acylation | Modulate basicity, lipophilicity, and receptor binding affinity in medicinal chemistry. benthamdirect.commdpi.com |

| N-4 Position (Ethanamine side chain) | Attachment of aromatic or heterocyclic groups | Introduce pharmacophoric elements for specific biological targets. researchgate.netnih.gov |

| Piperazine Ring Carbons (C2, C3, C5, C6) | Introduction of alkyl, aryl, or other substituents via C-H functionalization | Expand three-dimensional chemical space to improve molecular recognition and biological activity. nih.gov |

| Ethanamine Terminus | Conversion to amide, sulfonamide, or attachment of linker molecules | Enable covalent attachment to polymers, surfaces, or biomolecules. nih.gov |

Integration into Smart Materials and Responsive Chemical Systems

"Smart" or "stimuli-responsive" polymers are materials that undergo significant changes in their properties in response to external triggers like pH, temperature, or light. researchgate.netrsc.org The inherent pH-sensitivity of the piperazine moiety makes it an excellent building block for such materials.

Future research in this area will explore:

Polymerizable Monomers : Synthesizing polymerizable derivatives of this compound, for example by acrylation, can create new monomers. ntu.edu.sg The resulting homopolymers or copolymers could exhibit stimuli-responsive behavior in aqueous solutions. For instance, poly(N-acryloyl-N'-propylpiperazine) has been shown to exhibit a Lower Critical Solution Temperature (LCST), phase separating from water above a certain temperature (37 °C), a property highly desirable for biomedical applications. acs.org

Hydrogel Development : Cross-linked networks of these piperazine-based polymers can form hydrogels that are sensitive to both pH and temperature. ntu.edu.sgacs.org Such hydrogels could be designed for applications in controlled release systems, where a change in the local environment (e.g., the acidic environment of a tumor) triggers the release of an encapsulated agent.

Multi-Stimuli Responsive Systems : The development of materials that respond to more than one external stimulus is a significant goal. researchgate.net By combining piperazine-based monomers with other functional monomers, researchers can create sophisticated systems that respond to a combination of triggers, allowing for more complex and controlled behaviors. rsc.org

Synergistic Applications in Hybrid Organic-Inorganic Chemical Systems

The interface between organic and inorganic chemistry offers fertile ground for creating advanced materials with novel properties. The nitrogen atoms in this compound can act as effective ligands for metal ions or as anchor points for grafting onto inorganic surfaces. biosynce.comrsc.org

Emerging trends in this synergistic field include:

Metal-Organic Frameworks (MOFs) : MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov Piperazine derivatives can serve as these organic linkers. rsc.org Functionalizing MOFs with piperazine groups has been shown to enhance gas storage capacity, such as for methane, by creating a more lipophilic surface within the pores. rsc.org this compound could be used to create novel MOFs with tailored pore environments for applications in gas separation, storage, and catalysis. researchgate.netrsc.org

Functionalized Nanoparticles : The amine groups of this compound can be used to functionalize the surface of inorganic nanoparticles, such as mesoporous silica (B1680970) (SBA-15) or iron oxide. nih.govresearchgate.net This surface modification can dramatically alter the properties of the nanoparticles. For example, piperazine-functionalized silica has been shown to improve the loading and control the release of guest molecules, such as corrosion inhibitors or drugs. nih.govacs.org Piperazine-coated magnetic nanoparticles have been developed as recyclable catalysts for organic synthesis. researchgate.net

Hybrid Catalysts : Piperazine-containing nanomaterials can serve as efficient catalysts. biosynce.com The nitrogen atoms can coordinate with metal ions to form active catalytic sites for reactions like hydrogenation or oxidation. The unique structure of the piperazine ligand can influence the selectivity and activity of the catalyst. biosynce.com

Q & A

Q. Q1. What are the recommended experimental protocols for synthesizing 2-Piperazin-2-ylethanamine derivatives?

Methodological Answer: Synthesis typically involves coupling piperazine derivatives with ethanamine precursors under controlled conditions. For example, a two-step reaction may include (1) nucleophilic substitution using a halogenated ethanamine intermediate and (2) purification via column chromatography with ethyl acetate/methanol gradients. Reaction efficiency depends on temperature (60–80°C) and solvent polarity (e.g., DMF or THF). Post-synthesis characterization should include -NMR, -NMR, and HPLC-MS to confirm structural integrity .

Q. Q2. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store in tightly sealed containers under inert gas (e.g., nitrogen) at temperatures ≤28°C in dry, well-ventilated environments. Avoid exposure to moisture, light, or incompatible materials (e.g., strong oxidizers). Use vacuum-sealed glassware for hygroscopic derivatives. Handling requires nitrile gloves (JIS T 8116), chemical goggles (JIS T 8147), and lab coats to prevent skin/eye contact. Always work in fume hoods to minimize inhalation risks .

Q. Q3. What analytical techniques are critical for verifying the purity of this compound?

Methodological Answer: Combine chromatographic and spectroscopic methods:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion confirmation.

- Elemental Analysis : Validate C, H, N content against theoretical values (±0.3% tolerance).

Discrepancies in purity data require re-crystallization or preparative TLC .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in toxicity data for this compound analogs?

Methodological Answer: Discrepancies often arise from variations in test models (e.g., in vitro vs. in vivo) or impurity profiles. To address this:

Re-test compounds under standardized OECD guidelines (e.g., acute oral toxicity in rodents).

Use high-purity samples (≥98% by HPLC) to eliminate confounding impurities.

Cross-validate with computational toxicity models (e.g., QSAR or ADMET Predictor™).

Note: Some SDS lack acute toxicity data, necessitating empirical validation .

Q. Q5. What experimental strategies optimize the pharmacological activity of this compound-based compounds?

Methodological Answer: Structure-activity relationship (SAR) studies are key:

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO) at the piperazine N-atom to enhance receptor binding.

- Bioisosteric Replacement : Replace ethanamine with morpholine or pyrrolidine rings to improve metabolic stability.

- Pharmacokinetic Profiling : Conduct in vitro CYP450 inhibition assays and plasma protein binding studies to refine bioavailability.

Prioritize analogs with low IC values in target-specific assays (e.g., kinase inhibition) .

Q. Q6. How should environmental exposure to this compound be mitigated during lab-scale experiments?

Methodological Answer: Implement containment protocols:

- Use spill trays and HEPA-filtered vacuum systems to collect solid residues.

- Neutralize liquid waste with dilute HCl (pH 4–6) before disposal.

- Avoid drainage contamination; consult Section 12 of SDS for ecological impact data (e.g., biodegradability).

For aerosolized particles, employ P95 respirators and local exhaust ventilation .

Q. Q7. What are the challenges in interpreting stability data for this compound under varying pH conditions?

Methodological Answer: Limited pH stability data (see SDS Section 9) necessitate accelerated degradation studies:

Prepare buffer solutions (pH 1–13) and incubate samples at 40°C for 14 days.

Monitor degradation via HPLC peak area reduction (>10% indicates instability).

Identify degradation products using LC-MS/MS and propose reaction mechanisms (e.g., hydrolysis of piperazine rings).

Store pH-sensitive derivatives at neutral conditions .

Data Interpretation and Experimental Design

Q. Q8. How can computational modeling complement experimental data for this compound derivatives?

Methodological Answer: Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., serotonin receptors). Pair with MD simulations (GROMACS) to assess dynamic stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference with PubChem bioactivity data to prioritize analogs .

Q. Q9. What statistical methods are recommended for analyzing contradictory bioassay results?

Methodological Answer: Apply multivariate analysis (e.g., PCA or hierarchical clustering) to identify outlier datasets. Use Bland-Altman plots to assess inter-lab variability. For dose-response conflicts, perform meta-analysis with fixed/random-effects models (RevMan software). Ensure sample sizes meet power analysis criteria (α = 0.05, β = 0.2) .

Q. Q10. How to design a safety protocol for handling novel this compound derivatives with undocumented hazards?

Methodological Answer: Assume worst-case toxicity (Category 1B for skin corrosion) until data is available. Implement tiered risk assessment:

In Silico Screening : Use Toxtree or OECD Toolbox for hazard classification.

Patch Testing : Apply diluted solutions to ex vivo skin models (e.g., EpiDerm™).

Emergency Preparedness : Equip labs with eyewash stations and 0.9% saline for ocular exposure. Document first-aid measures per SDS Section 4 .

Retrosynthesis Analysis